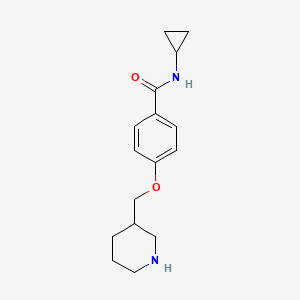
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide is a chemical compound with the molecular formula C16H22N2O2 It is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide include:
- This compound hydrochloride
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl group and the piperidine ring
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19) |
InChI-Schlüssel |
OLUZGBVUIVZMMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


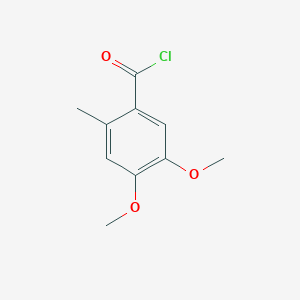

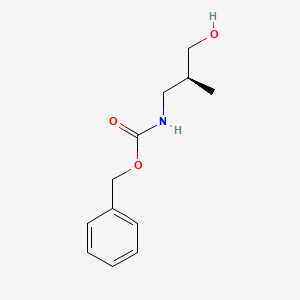
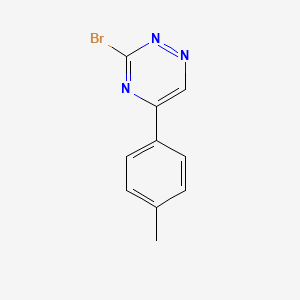
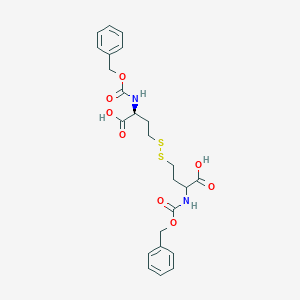
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
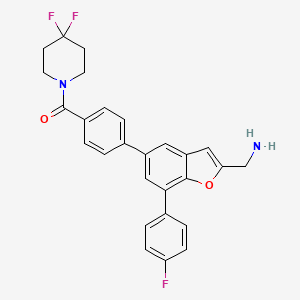
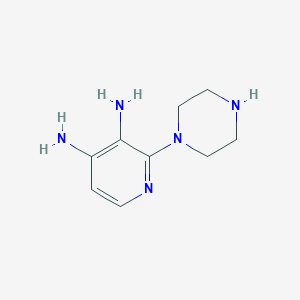
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
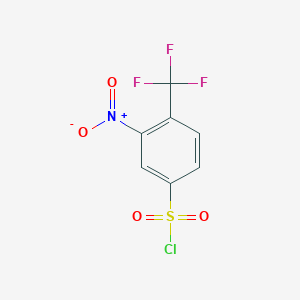

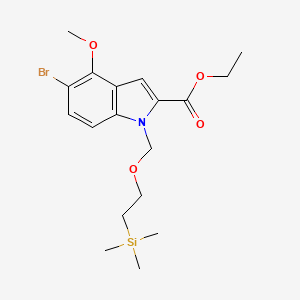

![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
